molecular formula C9H9BrN2 B3196407 3-Bromo-5,7-dimethyl-1H-indazole CAS No. 1000341-11-6

3-Bromo-5,7-dimethyl-1H-indazole

Cat. No.: B3196407
CAS No.: 1000341-11-6
M. Wt: 225.08 g/mol
InChI Key: FKEAUVOKAYEHIJ-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Properties

IUPAC Name

3-bromo-5,7-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEAUVOKAYEHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dimethyl-1H-indazole typically involves the bromination of 5,7-dimethyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,7-dimethyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indazole: Lacks the methyl groups present in 3-Bromo-5,7-dimethyl-1H-indazole.

    5,7-Dimethyl-1H-indazole: Lacks the bromine atom present in this compound.

    3-Chloro-5,7-dimethyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both bromine and two methyl groups, which can influence its reactivity and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound for research and development.

Biological Activity

3-Bromo-5,7-dimethyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and methyl groups at the 5 and 7 positions. This unique structure influences its reactivity and biological interactions, making it a valuable candidate for various applications in drug development.

The mechanism of action for this compound varies depending on its biological target. It is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the bromine atom can enhance the compound's lipophilicity, facilitating better interaction with biological membranes and targets.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the potential of indazole compounds to induce apoptosis in cancer cells by activating pathways associated with cell death .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundGlioma10.5Induction of apoptosis
5-Methyl-1H-indazoleBreast Cancer8.0Inhibition of cell proliferation
3-Chloro-5-methyl-1H-indazoleLung Cancer12.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of indazole were tested against Candida species, demonstrating promising antifungal activity .

Table 2: Antimicrobial Activity Against Candida Species

CompoundCandida SpeciesMinimum Inhibitory Concentration (MIC)
This compoundC. albicans0.5 mM
3-Phenyl-1H-indazoleC. glabrata0.8 mM
2-Methyl-1H-indazoleC. tropicalis1.0 mM

Case Studies

  • Anticandidal Evaluation : A study conducted on various indazole derivatives revealed that compounds similar to this compound showed significant inhibition against C. albicans, indicating potential for developing new antifungal agents .
  • Antitumor Activity : In a glioma model, the compound was shown to induce apoptosis effectively in treated cells. The study reported an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent against glioma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,7-dimethyl-1H-indazole
Reactant of Route 2
3-Bromo-5,7-dimethyl-1H-indazole

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